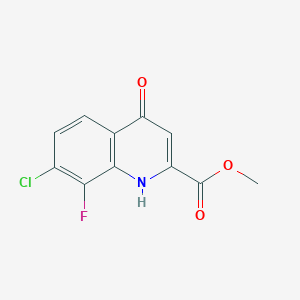

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate

描述

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H7ClFNO3 and its molecular weight is 255.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H8ClFNO3

- Molecular Weight : 251.64 g/mol

The presence of halogen substituents (chlorine and fluorine) at specific positions on the quinoline ring significantly influences the compound's biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These results indicate that this compound exhibits moderate to good antibacterial activity, particularly against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 12.5 |

| A549 (lung cancer) | 20.0 |

The IC50 values indicate that this compound has significant cytotoxicity against these cancer cells, suggesting its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:

- Inhibition of DNA Replication : The compound may interfere with DNA synthesis by inhibiting topoisomerases, enzymes crucial for DNA replication.

- Enzyme Inhibition : It can inhibit various metabolic enzymes, disrupting cellular processes essential for microbial growth and cancer cell proliferation.

- Metal Chelation : The hydroxyl group in the structure allows for chelation of metal ions, which is vital for enzyme function in both bacteria and cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have highlighted the compound's absorption, distribution, metabolism, and excretion characteristics:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Undergoes phase II metabolism primarily via conjugation.

- Excretion : Primarily excreted via urine.

Toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile in vivo .

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity:

Quinoline derivatives, including methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogenic bacteria and fungi. For example, studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy, making these derivatives promising candidates for developing new antibiotics .

Antiviral Properties:

Recent investigations have highlighted the potential of quinoline derivatives as antiviral agents. Specifically, compounds with hydroxy and carboxyl functional groups have shown activity against various viruses. This compound may possess similar properties, warranting further exploration in antiviral drug development .

Anticancer Research:

Quinoline derivatives are also being explored for their anticancer properties. Some studies suggest that this compound could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific cancer pathways makes it a candidate for further research in oncology .

Agrochemical Applications

Pesticidal Activity:

The structural features of this compound suggest potential use as a pesticide. Similar quinoline derivatives have been reported to exhibit insecticidal and fungicidal activities, which could be beneficial in crop protection strategies. The fluorine substituent is particularly noted for enhancing biological activity against pests .

Herbicide Development:

Research into quinoline derivatives has also indicated their potential as herbicides. The unique chemical properties of this compound may allow it to interfere with plant growth processes or disrupt metabolic pathways in weeds, making it a candidate for herbicide formulation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Massoud et al., several quinoline derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound displayed notable inhibition zones, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Mechanisms

A recent investigation focused on the anticancer effects of various quinoline derivatives, including this compound. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapy .

属性

IUPAC Name |

methyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO3/c1-17-11(16)7-4-8(15)5-2-3-6(12)9(13)10(5)14-7/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQCGOHVBPQXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674973 | |

| Record name | Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-88-7 | |

| Record name | Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。